Acid yellow 17

Catalog No.
S567561
CAS No.
6359-98-4
M.F
C16H12Cl2N4NaO7S2
M. Wt
530.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acid yellow 17

CAS Number

6359-98-4

Product Name

Acid yellow 17

IUPAC Name

disodium;2,5-dichloro-4-[3-methyl-5-oxo-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazol-1-yl]benzenesulfonate

Molecular Formula

C16H12Cl2N4NaO7S2

Molecular Weight

530.3 g/mol

InChI

InChI=1S/C16H12Cl2N4O7S2.Na/c1-8-15(20-19-9-2-4-10(5-3-9)30(24,25)26)16(23)22(21-8)13-6-12(18)14(7-11(13)17)31(27,28)29;/h2-7,15H,1H3,(H,24,25,26)(H,27,28,29);

InChI Key

BEGZRVSDOPEVKD-UHFFFAOYSA-N

SMILES

CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])C3=CC(=C(C=C3Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+]

Synonyms

1-(2,5- dichloro-4-sulfophenyl)-5-hydroxy-3-methyl-4- (p-sulfophenylazo)pyrazole disodium salt, C.I. acid yellow 17, disodium salt, Lissamine Fast Yellow 2G, yellow 2G, yellow 2G, disodium salt

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)S(=O)(=O)O)C3=CC(=C(C=C3Cl)S(=O)(=O)O)Cl.[Na]

Staining Agent for Biological Tissues

C.I. Acid Yellow 17, disodium salt exhibits good staining properties for various biological tissues, making it a valuable tool for researchers in fields like histology and cytology. Studies have shown its effectiveness in staining:

  • Collagen fibers: The dye's affinity for collagen makes it useful for visualizing connective tissues in various organs and identifying pathological changes in collagen structure .
  • Muscle fibers: The dye can differentiate between different types of muscle fibers based on their staining intensity, aiding in muscle tissue characterization .
  • Cartilage: The dye can be used to identify and differentiate between different types of cartilage, supporting research in areas like osteoarthritis and joint development .

Potential Antimicrobial Properties

Recent research suggests that C.I. Acid Yellow 17, disodium salt might possess antimicrobial properties against certain bacterial and fungal strains. Studies have shown its potential effectiveness against:

  • Gram-positive bacteria: The dye exhibited activity against Staphylococcus aureus, a common cause of hospital-acquired infections .
  • Fungi: The dye demonstrated antifungal activity against Candida albicans, a fungal pathogen responsible for various infections .

Acid Yellow 17, also known as Acid Light Yellow 2G, is a synthetic azo dye characterized by its vibrant yellow color. Its chemical formula is C16H12Cl2N4O7S2C_{16}H_{12}Cl_2N_4O_7S_2 and it has a molecular weight of approximately 551.29 g/mol. The compound appears as a yellow powder and is soluble in water, forming a greenish-yellow solution, while being slightly soluble in ethanol and acetone. It is primarily used for dyeing textiles, particularly wool, silk, and nylon, under acidic conditions .

, particularly in the presence of different pH levels and metal ions. For instance, it exhibits color changes when treated with concentrated sulfuric acid (turning greenish-yellow) and concentrated nitric acid (turning red-yellow). The dye's stability can be affected by the presence of metal ions; for example, copper and iron ions can induce color shifts towards reddish or darker hues during dyeing processes .

Additionally, Acid Yellow 17 can participate in degradation reactions facilitated by oxidizing agents such as hydrogen peroxide or peroxydisulfate in the presence of ferrous ions, which can enhance its removal from aqueous solutions .

The biological activity of Acid Yellow 17 has been studied primarily in the context of its environmental impact and potential toxicity. Azo dyes like Acid Yellow 17 can be metabolized by certain microorganisms, leading to the formation of potentially harmful aromatic amines. Research indicates that exposure to such dyes can have toxic effects on aquatic organisms, necessitating careful handling and disposal to mitigate environmental risks .

Acid Yellow 17 is synthesized through a multi-step chemical process involving the diazotization of an aromatic amine followed by coupling reactions with naphthol derivatives. The synthesis typically requires controlled conditions to ensure the desired properties of the dye are achieved. Specific methods include:

  • Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
  • Coupling Reaction: The diazonium salt is then reacted with naphthol or similar compounds under acidic conditions to produce Acid Yellow 17.
  • Purification: The resultant dye is purified through crystallization or filtration processes to remove impurities .

Acid Yellow 17 has several applications across various industries:

  • Textile Dyeing: Primarily used for dyeing wool, silk, and nylon fibers in acidic baths.
  • Leather Industry: Employed for coloring leather products.
  • Paper Industry: Used as a colorant for paper products.
  • Cosmetics and Pharmaceuticals: Occasionally utilized for coloring formulations in cosmetics and some medicinal products .

Studies on Acid Yellow 17 have focused on its interactions with various substances during degradation processes. For instance, research has shown that the presence of iron ions enhances the degradation rate when using oxidizing agents like peroxydisulfate. The efficiency of degradation is influenced by factors such as pH levels and concentrations of reactants, indicating that careful control over these parameters can optimize removal from wastewater .

Acid Yellow 17 belongs to a broader category of azo dyes which share similar structural characteristics but differ in their applications and properties. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Reactive Yellow 17C18H20N4O8SC_{18}H_{20}N_4O_8SMore reactive; used for cotton dyeing
Mordant Yellow 10C16H11N3O5SC_{16}H_{11}N_3O_5SRequires mordants for fixation; used on wool
Acid Yellow 23C16H12N4O5SC_{16}H_{12}N_4O_5SSimilar usage but different shade; less stable

Uniqueness of Acid Yellow 17

Acid Yellow 17 is distinguished by its specific application in acidic dye baths for protein fibers like wool and silk, where it demonstrates excellent leveling properties. This makes it particularly effective compared to other dyes that may require additional mordants or have different solubility characteristics .

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

528.9422158 g/mol

Monoisotopic Mass

528.9422158 g/mol

Heavy Atom Count

32

Related CAS

25739-65-5 (Parent)

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 2294 of 2314 companies (only ~ 0.9% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

6359-98-4

Wikipedia

Yellow 2G
Acid Yellow 17

Use Classification

EPA Safer Chemical Functional Use Classes -> Colorants
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Food Additives -> COLOUR; -> JECFA Functional Classes
Cosmetics -> Cosmetic colorant

General Manufacturing Information

Benzenesulfonic acid, 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-[2-(4-sulfophenyl)diazenyl]-1H-pyrazol-1-yl]-, sodium salt (1:2): ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types